Phortress

概要

説明

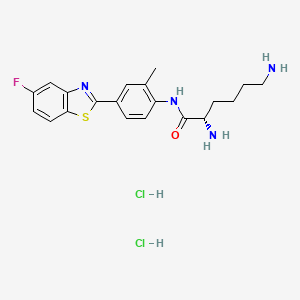

フォートレスは、新規で強力かつ選択的な実験的抗腫瘍剤です。それは、ベンゾチアゾール2-(4-アミノ-3-メチルフェニル)-5-フルオロベンゾチアゾールのリシルアミドプロドラッグであり、一般的に5-フルオロ203と呼ばれています。フォートレスは、乳がん、卵巣がん、腎臓がんなどのヒト由来のがんに対して選択的な活性を示します 。 その作用機序には、シトクロムP450 1A1による代謝活性化が関与し、親電子種が生成され、感受性のある腫瘍のみにDNA付加体が生成されます .

2. 製法

フォートレスは、2-(4-アミノ-3-メチルフェニル)-5-フルオロベンゾチアゾールとBoc保護L-リジンを、カルボジイミド存在下、塩化メチレン中で縮合させることにより合成されます 。この合成経路は、ベンゾチアゾール部分とリジン部分の間のペプチド結合の形成を伴います。反応条件としては、通常、不要な副反応を防ぐために、無水溶媒と不活性雰囲気の使用が含まれます。

フォートレスの工業生産方法は広く文書化されていませんが、おそらく大規模生産に最適化された同様の合成経路を伴うでしょう。これには、製品の品質と収率を一定にするために、連続フローリアクターと自動合成装置の使用が含まれる可能性があります。

科学的研究の応用

Phortress has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study the reactivity and stability of benzothiazole derivatives. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity.

Biology: In biological research, this compound is employed to investigate the mechanisms of DNA adduct formation and repair.

Medicine: this compound is primarily studied for its antitumor activity. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.

Industry: In the pharmaceutical industry, this compound is being developed as a potential chemotherapeutic agent. Its unique mechanism of action and selectivity make it a promising candidate for targeted cancer therapy.

作用機序

フォートレスの作用機序には、シトクロムP450 1A1による代謝活性化が関与します。活性化後、フォートレスは反応性の親電子種に変換され、感受性のある腫瘍細胞にDNA付加体が形成されます 。これにより、DNA損傷、細胞周期停止、最終的には細胞死が起こります。フォートレスの分子標的には、シトクロムP450 1A1転写の誘導を仲介するアリールハイドロカーボンレセプターが含まれます 。 その作用機序に関与する経路には、細胞増殖と生存に不可欠なRas-Raf-Mek-ErkおよびPI3K-Aktカスケードが含まれます .

生化学分析

Biochemical Properties

Phortress interacts with various enzymes and proteins in biochemical reactions. It is converted to its active form, 5F 203, in plasma . This conversion involves the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome p450 CYP1A1 . The active form of this compound then forms DNA adducts in sensitive cells, leading to cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA adduct formation and subsequent toxicity . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. After being converted to its active form, 5F 203, it binds to the AhR . This binding triggers nuclear translocation, leading to the induction of cytochrome p450 CYP1A1 . The active form of this compound then generates a reactive intermediate, probably a nitrenium species, which forms DNA adducts in sensitive cells . This leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the concentration- and time-dependent inflammatory response of precision-cut lung slices (PCLS) to this compound precedes relevant tissue damage by a few days . The no-observable adverse effect level (NOAEL) for 24, 48, and 72h exposures was established as 10µM this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. After being converted to its active form, it induces cytochrome p450 CYP1A1 . This enzyme plays a crucial role in the metabolism of this compound.

準備方法

Phortress is synthesized through the condensation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole with Boc-protected L-lysine in the presence of carbodiimide in methylene chloride . This synthetic route involves the formation of a peptide bond between the benzothiazole and lysine moieties. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

化学反応の分析

フォートレスは、ベンゾチアゾールコアとフッ素原子の存在により、主にいくつかの種類の化学反応を起こします。主要な反応には以下が含まれます。

酸化: フォートレスは、シトクロムP450酵素によって触媒される酸化反応を起こすことがあり、反応性の親電子種が生成されます.

還元: それほど一般的ではありませんが、還元反応は特定の条件下で発生し、ベンゾチアゾール環の電子特性を変化させる可能性があります。

置換: フォートレスのフッ素原子は、特に塩基性条件下で、求核置換反応に参加する可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。これらの反応から生成される主な生成物は、一般的に、フッ素またはアミノ基で修飾された元のベンゾチアゾール構造の誘導体です。

4. 科学研究アプリケーション

フォートレスは、特に化学、生物学、医学、工業の分野で、幅広い科学研究アプリケーションを持っています。

化学: フォートレスは、ベンゾチアゾール誘導体の反応性と安定性を研究するためのモデル化合物として使用されます。そのユニークな構造により、研究者はさまざまな合成修飾とそれらの生物活性への影響を探索できます。

生物学: 生物学研究では、フォートレスはDNA付加体の形成と修復のメカニズムを調査するために使用されます。

医学: フォートレスは主に抗腫瘍活性について研究されています。 臨床試験は、がん患者におけるその有効性と安全性を評価するために進行中です.

工業: 製薬業界では、フォートレスは潜在的な化学療法剤として開発されています。その独特の作用機序と選択性により、標的がん治療のための有望な候補となっています。

類似化合物との比較

フォートレスは、2-アリールベンゾチアゾールとして知られる化合物のクラスに属しています。類似の化合物には以下が含まれます。

2-(4-アミノ-3-メチルフェニル)ベンゾチアゾール (DF 203): この化合物は、フォートレスと構造的に似ていますが、フッ素原子がありません。

5-フルオロ203: フォートレスの親化合物である5-フルオロ203は、リシルアミド修飾なしで、同じベンゾチアゾールコアを共有しています。

インディルビン: ベンゾイミダゾール環をベースにした類似の構造を持つ、天然のアリールハイドロカーボンレセプターリガンド。

フォートレスは、シトクロムP450 1A1による選択的な活性化と、感受性のある腫瘍細胞にのみDNA付加体を形成する能力においてユニークです。この選択性と標的となる作用機序により、他の類似化合物と差別化され、がん治療のための有望な候補となっています。

特性

IUPAC Name |

(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMNTOCJVVFEU-CKUXDGONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328087-38-3 | |

| Record name | Phortress | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328087383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHORTRESS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXR52N9SMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

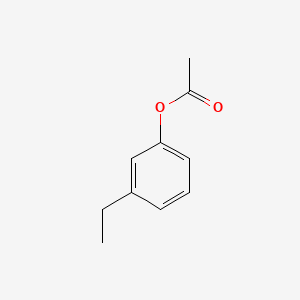

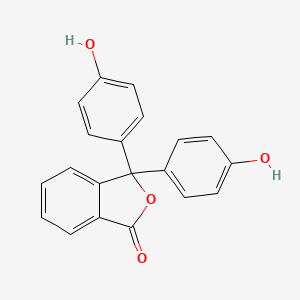

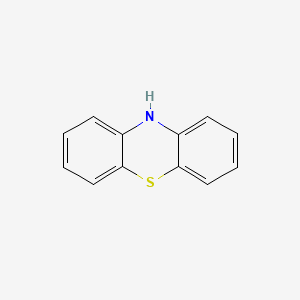

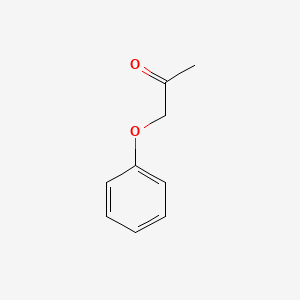

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

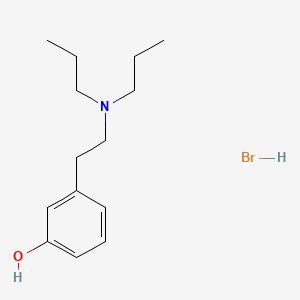

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)